Repaglinide acyl-beta-D-glucuronide
Overview
Description
Repaglinide acyl-beta-D-glucuronide is a metabolite of repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .
Scientific Research Applications
Repaglinide acyl-beta-D-glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. Its formation and subsequent reactions are important for understanding the metabolism of repaglinide and its potential effects on drug efficacy and safety. The compound is also used in studies investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions .
Mechanism of Action
Target of Action
The primary target of Repaglinide Acyl-beta-D-glucuronide is cytochrome P450 2C8 (CYP2C8) . CYP2C8 is an enzyme involved in drug metabolism and is responsible for metabolizing repaglinide, a medication used to reduce postprandial hyperglycemia and elevated glycated hemoglobin (HbA1c) levels associated with type 2 diabetes .
Mode of Action
This compound, the main metabolite of clopidogrel, inhibits the activity of CYP2C8 . This inhibition can affect the metabolism of repaglinide, which is a substrate of CYP2C8 . The interaction between this compound and CYP2C8 can therefore influence the pharmacokinetics and pharmacodynamics of repaglinide .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the metabolism of repaglinide via the CYP2C8 enzyme . By inhibiting CYP2C8, this compound can alter the metabolic pathway of repaglinide, potentially leading to changes in its pharmacological effects .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its role as an inhibitor of CYP2C8 . By inhibiting this enzyme, this compound can affect the absorption, distribution, metabolism, and excretion (ADME) properties of repaglinide . This can impact the bioavailability of repaglinide, potentially leading to changes in its therapeutic effects .
Result of Action
The result of this compound’s action is a significant decrease in plasma glucose levels in patients taking repaglinide and clopidogrel . This can lead to a risk of hypoglycemia, particularly in patients taking both repaglinide and clopidogrel .
Action Environment
The action of this compound can be influenced by various environmental factors, including the presence of other medications. For example, the concomitant use of repaglinide with clopidogrel, which produces this compound as a metabolite, can inhibit repaglinide metabolism and increase the risk of hypoglycemia .
Safety and Hazards
Acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, have been linked to toxicity due to their reactivity . It has been hypothesized that these covalent modifications could initiate idiosyncratic adverse drug reactions . Additionally, a study revealed an increased risk of hypoglycemia associated with the combined use of repaglinide and clopidogrel .
Biochemical Analysis
Biochemical Properties
Repaglinide Acyl-beta-D-glucuronide interacts with various enzymes and proteins. It has been suggested that Repaglinide is a substrate of cytochrome P450 2C8 (CYP2C8) and this compound, as a main metabolite of clopidogrel, inhibits CYP2C8 activity . This interaction can influence the metabolism of Repaglinide .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on glucose levels. In a study, it was found that the combination of Repaglinide and clopidogrel significantly decreased minimum plasma glucose levels . This suggests that this compound may influence cellular metabolism and gene expression related to glucose regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CYP2C8. As a metabolite of clopidogrel, it inhibits CYP2C8 activity, which in turn may inhibit the metabolism of Repaglinide . This interaction at the molecular level can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that the compound can influence plasma glucose levels over time
Metabolic Pathways
This compound is involved in the metabolic pathway of Repaglinide, a process mediated by the enzyme CYP2C8 . The compound’s interaction with this enzyme suggests that it may have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Repaglinide acyl-beta-D-glucuronide is formed through the glucuronidation of the carboxylic acid group of repaglinide. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT.
Industrial Production Methods
The industrial production of this compound involves the biotransformation of repaglinide using liver microsomes or recombinant UGT enzymes. The process is optimized to ensure high yield and purity of the metabolite .
Chemical Reactions Analysis
Types of Reactions
Repaglinide acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The acyl glucuronide can hydrolyze back to repaglinide and glucuronic acid.
Transacylation: The acyl group can migrate within the glucuronide molecule, leading to different positional isomers.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Can occur spontaneously under physiological conditions.
Major Products Formed
Hydrolysis: Repaglinide and glucuronic acid.
Transacylation: Positional isomers of this compound.
Comparison with Similar Compounds
Similar Compounds
Nateglinide acyl-beta-D-glucuronide: Another acyl glucuronide metabolite of a meglitinide class drug.
Mitiglinide acyl-beta-D-glucuronide: Similar in structure and function to repaglinide acyl-beta-D-glucuronide.
Uniqueness
This compound is unique in its specific formation from repaglinide and its role in the metabolism of this particular drug. While other acyl glucuronides share similar metabolic pathways, the specific enzyme interactions and metabolic profiles can vary, leading to differences in pharmacokinetics and potential drug interactions .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBBHOYIACRHO-GKKNLZSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858363 | |
Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309112-13-7 | |
Record name | Repaglinide acyl-beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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